Disperse Blue 85

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

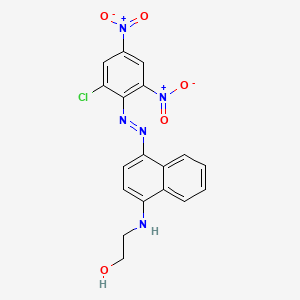

IUPAC Name |

2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O5/c19-14-9-11(23(26)27)10-17(24(28)29)18(14)22-21-16-6-5-15(20-7-8-25)12-3-1-2-4-13(12)16/h1-6,9-10,20,25H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMYXIPCBKSDCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062891 |

Source

|

| Record name | C.I. Disperse Blue 85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3177-13-7 |

Source

|

| Record name | 2-[[4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3177-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[[4-[2-(2-chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Blue 85 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Disperse Blue 85, a significant monoazo dye. The information is tailored for researchers, scientists, and professionals in drug development and related fields, with a focus on delivering precise data and methodologies.

Chemical Identity and Structure

This compound, identified by the CAS Registry Number 12222-83-2, is a single azo class dye.[1] Its chemical name is 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethanol. The fundamental structure consists of a substituted azobenzene (B91143) core, which is characteristic of many disperse dyes.

Molecular Structure:

The structural formula of this compound is presented below, illustrating the arrangement of its constituent atoms and functional groups.

A visual representation of the chemical structure would be placed here in a full whitepaper.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in various applications, particularly in dyeing processes and for assessing its environmental fate. It is important to note that some of the available data are calculated values.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄ClN₅O₅ | [1][2][3] |

| Molecular Weight | 415.79 g/mol | [1][2][4] |

| CAS Registry Number | 12222-83-2 | [1][2] |

| Appearance | Dark blue powder | [1] |

| Boiling Point | 677.656 °C at 760 mmHg (Calculated) | [2][4] |

| Flash Point | 363.633 °C (Calculated) | [2][4] |

| Density | 1.551 g/cm³ (Calculated) | [2][4] |

| Water Solubility | Insoluble in water | [1] |

Synthesis Protocol

The manufacturing of this compound involves a two-step diazotization and coupling reaction. A detailed experimental protocol, based on the described manufacturing methods, is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dinitro-6-chloroaniline

-

N-hydroxyethyl-1-naphthylamine

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

Ice

-

Suitable solvent (e.g., water)

Methodology:

-

Diazotization: a. Dissolve a molar equivalent of 2,4-Dinitro-6-chloroaniline in a suitable volume of concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C. b. Slowly add a molar equivalent of a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the temperature between 0-5 °C with constant stirring. c. Continue stirring for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

Coupling Reaction: a. In a separate vessel, dissolve a molar equivalent of N-hydroxyethyl-1-naphthylamine in a suitable solvent. b. Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring. c. Maintain the reaction mixture at a low temperature (0-5 °C) to facilitate the coupling reaction. d. The completion of the reaction is indicated by the formation of a colored precipitate, which is this compound.

-

Isolation and Purification: a. Filter the precipitated dye from the reaction mixture. b. Wash the filter cake with cold water to remove any unreacted starting materials and byproducts. c. Dry the purified this compound dye in a vacuum oven at an appropriate temperature.

This synthesis process is a standard method for producing azo dyes and is depicted in the workflow diagram below.

Caption: Synthesis pathway of this compound.

Applications and Properties

This compound is primarily utilized for dyeing polyester (B1180765) and its blended fabrics.[1] It imparts a red-light navy blue color to the fabric.[1] The dye is suitable for high-pressure and high-temperature melt dyeing methods.[1] A key characteristic of disperse dyes like this compound is their insolubility in water, which necessitates their application as a fine dispersion.[1]

Toxicological and Environmental Considerations

While specific toxicological data for this compound is not extensively detailed in the provided search results, disperse dyes as a class can present environmental challenges due to their low water solubility and potential for bioaccumulation. The release of dye effluents from textile manufacturing processes is a source of water pollution. Some disperse dyes have been identified as potential allergens, causing contact dermatitis in sensitive individuals. Therefore, proper handling and wastewater treatment are crucial in industrial settings where this compound is used.

References

An In-depth Technical Guide to the Synthesis of Disperse Blue 85

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for C.I. Disperse Blue 85 (C.I. 11370), a single azo class dye. The synthesis involves a two-step process: the diazotization of 2,4-Dinitro-6-chloroaniline, followed by an azo coupling reaction with N-hydroxyethyl-1-naphthylamine. This document outlines the general experimental protocols for these key transformations and presents the physicochemical properties of the resulting dye.

Physicochemical Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 11370 |

| CAS Number | 12222-83-2 |

| Molecular Formula | C₁₈H₁₄ClN₅O₅ |

| Molecular Weight | 415.79 g/mol |

| Appearance | Dark blue powder |

| Solubility | Insoluble in water |

Synthesis Pathway

The synthesis of this compound is a classic example of azo dye formation, a cornerstone of industrial organic synthesis. The overall logical relationship of the synthesis is depicted in the workflow diagram below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Diazotization of 2,4-Dinitro-6-chloroaniline

The diazotization of 2,4-Dinitro-6-chloroaniline is a critical step in the synthesis of this compound. This process involves the conversion of the primary aromatic amine into a diazonium salt, which is a highly reactive intermediate. The following is a general experimental workflow for this transformation.

Caption: Experimental workflow for the diazotization of 2,4-Dinitro-6-chloroaniline.

Methodology:

-

Preparation of Nitrosyl Sulfuric Acid: In a suitable reaction vessel, prepare nitrosyl sulfuric acid. The specific quantities would be determined by the molar equivalents required for the reaction.

-

Addition of Amine: Slowly and carefully add 2,4-Dinitro-6-chloroaniline to the nitrosyl sulfuric acid. It is crucial to control the rate of addition to maintain the reaction temperature at approximately 23°C.

-

Reaction: After the addition is complete, raise the temperature to 25°C and allow the reaction to proceed with continuous stirring for approximately 6 hours.

-

Completion: The resulting solution contains the diazonium salt of 2,4-Dinitro-6-chloroaniline, which should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with N-hydroxyethyl-1-naphthylamine

The second stage of the synthesis is the azo coupling reaction, where the diazonium salt reacts with the coupling component, N-hydroxyethyl-1-naphthylamine, to form the final this compound dye.

Methodology:

-

Preparation of Coupling Component Solution: In a separate reaction vessel, dissolve N-hydroxyethyl-1-naphthylamine in a suitable solvent. The choice of solvent and the need for any additives would depend on the specific reaction conditions being optimized.

-

Cooling: Cool the solution of the coupling component to a low temperature, typically between 0-5°C, using an ice bath.

-

Coupling Reaction: Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the cooled coupling component solution with vigorous stirring. The rate of addition should be controlled to maintain the low temperature of the reaction mixture.

-

pH Adjustment: The pH of the reaction mixture may need to be adjusted to facilitate the coupling reaction. This is often achieved by the addition of a base, such as sodium acetate (B1210297) or a dilute solution of sodium hydroxide.

-

Precipitation and Isolation: The this compound dye will precipitate out of the solution upon formation. The solid product is then collected by filtration.

-

Washing and Drying: The collected dye should be washed thoroughly with cold water to remove any unreacted starting materials and byproducts. The final product is then dried under appropriate conditions.

Concluding Remarks

The synthesis of this compound follows a well-established and robust chemical pathway common to the production of many azo dyes. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, during both the diazotization and coupling steps. While specific quantitative data on reaction yields and purity for this compound are not widely published, the protocols provided herein offer a solid foundation for its laboratory-scale preparation. Further optimization of these procedures would be necessary to achieve high yields and purity for industrial applications. Researchers are encouraged to consult specialized literature and patents for more detailed information on the manufacturing processes of similar disperse dyes.

An In-depth Technical Guide to the Solubility of Disperse Blue 85 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 85, a monoazo disperse dye. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines standardized methodologies for its determination, presents qualitative solubility information for this compound and related compounds, and includes illustrative quantitative data for the broader anthraquinone (B42736) class of dyes to provide a comparative reference.

Introduction to this compound

This compound, with the chemical formula C₁₈H₁₄ClN₅O₅, is a synthetic dye primarily used for coloring hydrophobic fibers such as polyester.[1] Its molecular structure, belonging to the single azo class, dictates its low solubility in water and its affinity for organic solvents.[1] Understanding its solubility in various organic solvents is critical for a range of applications beyond textile dyeing, including in the formulation of inks, coatings, and for research in materials science and drug development where it may be used as a model compound.

Solubility Data

Qualitative Solubility:

Disperse dyes, as a class, are known to be sparingly soluble in water but show better solubility in organic solvents. Disperse Blue 79, a similar monoazo dye, is noted to be soluble in acetone.[2][3][4][5] Likewise, Disperse Blue 165 is also reported to be soluble in acetone.[6]

Table 1: Qualitative Solubility of Disperse Blue Dyes in Acetone

| Dye Name | CAS Number | Molecular Formula | Solubility in Acetone |

| Disperse Blue 79 | 12239-34-8 | C₂₄H₂₇BrN₆O₁₀ | Soluble[2][3][4][5] |

| Disperse Blue 165 | 41642-51-7 | C₂₀H₁₉N₇O₃ | Soluble[6] |

Illustrative Quantitative Solubility of Anthraquinone Dyes:

To provide a quantitative perspective, the following table presents the solubility of anthraquinone, a core chemical structure found in many disperse dyes. It is important to note that this data is for the parent anthraquinone molecule and the solubility of substituted derivatives like this compound will vary. The data demonstrates the temperature-dependent solubility of this class of compounds in organic solvents.

Table 2: Illustrative Quantitative Solubility of Anthraquinone in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Ethanol | 18 | 0.05[7] |

| Ethanol | 78 | 2.25[7] |

| Toluene | 15 | 0.19[7] |

| Toluene | 100 | 2.56[7] |

Experimental Protocol: Determination of Solubility by UV-Visible Spectrophotometry

A widely accepted and reliable method for determining the solubility of colored compounds like this compound is UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Objective: To quantitatively determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., acetone, ethanol, toluene)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

UV-Visible Spectrophotometer

-

Cuvettes

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in the chosen organic solvent.

-

Perform a series of dilutions to prepare at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). The λmax is determined by scanning a solution of the dye over a range of wavelengths (e.g., 400-800 nm).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

-

Measurement and Calculation:

-

Carefully take an aliquot of the clear supernatant. To ensure no solid particles interfere with the measurement, centrifuge or filter the aliquot.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at that temperature.

-

Visualizations

Synthesis Pathway of this compound:

The synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with a coupling agent.[1]

Caption: Synthesis of this compound via diazotization and coupling.

Experimental Workflow for Solubility Determination:

The following diagram illustrates the logical steps involved in determining the solubility of a dye using UV-Visible spectrophotometry.

Caption: Workflow for dye solubility determination by UV-Vis spectrophotometry.

References

Thermal stability and degradation of Disperse Blue 85

An In-depth Technical Guide on the Thermal Stability and Degradation of Disperse Blue 85

Introduction to this compound

This compound is a non-ionic, single azo dye characterized by its limited solubility in water.[1] Its primary application is in the dyeing of hydrophobic synthetic fibers, particularly polyester (B1180765) and its blends, where it produces a red-light navy blue shade.[1] The dyeing process for these fibers necessitates high temperatures, typically between 120-130°C under pressure, to facilitate the diffusion of the dye into the polymer matrix.[2] Furthermore, post-dyeing manufacturing processes such as heat-setting or ironing can expose the dyed fabric to temperatures exceeding 180°C.[2] Consequently, the thermal stability of this compound is a critical performance parameter, directly impacting the quality, color fastness, and durability of the final textile product.[2] Insufficient stability can lead to color changes, sublimation, and thermomigration, where the dye moves to the fiber surface, staining adjacent materials.[2][3]

1.1 Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| C.I. Name | This compound | [1] |

| CAS Number | 12222-83-2 | [1][4] |

| Molecular Structure | Single Azo Class | [1] |

| Molecular Formula | C₁₈H₁₄ClN₅O₅ | [1] |

| Molecular Weight | 415.79 g/mol | [1][4] |

| Appearance | Dark blue powder | [1] |

| Solubility | Insoluble in water |[1] |

Thermal Stability Analysis

The thermal behavior of disperse dyes is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures, while DSC measures the heat flow into or out of a sample, revealing thermal transitions like melting and decomposition.

While specific experimental TGA/DSC data for this compound is not extensively available in public literature, Table 2 presents representative data for a typical single azo disperse dye, based on analyses of similar compounds.[5][6][7] This data provides an expected performance benchmark for dyes within this class.

Table 2: Representative Thermal Analysis Data for a Single Azo Disperse Dye

| Analysis Technique | Parameter | Expected Value Range | Description |

|---|---|---|---|

| TGA | Onset Decomposition Temperature (Tₒₙₛₑₜ) | ~250 - 280 °C | The temperature at which significant thermal degradation and mass loss begin.[8] |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~300 - 350 °C | The temperature at which the rate of mass loss is highest, indicating the most intense phase of degradation.[8] | |

| Residual Weight at 800 °C (Inert Atmosphere) | ~30 - 45% | The percentage of the initial mass remaining as char residue after the primary degradation stages.[5][6] | |

| DSC | Melting Point (Tₘ) | ~250 - 260 °C (Endotherm) | The temperature at which the dye transitions from a solid to a liquid state, observed as an endothermic peak.[5] |

| | Decomposition | >280 °C (Exotherm) | Exothermic peaks at higher temperatures indicate the energy released during the chemical breakdown of the molecule.[5] |

Thermal Degradation Pathway

For azo dyes like this compound, the primary mechanism of thermal degradation in an inert atmosphere is the homolytic cleavage of the azo bond (–N=N–), which is the weakest bond in the chromophore.[5][9] This cleavage results in the formation of various aromatic amine fragments and other smaller volatile compounds.[7][9] The presence of nitro and chloro substituents on the aromatic rings influences the exact degradation profile and the resulting products.

The proposed thermal degradation pathway for this compound is visualized below.

Caption: Proposed degradation pathway for this compound under thermal stress.

Experimental Protocols

The following sections provide detailed methodologies for conducting thermal analysis on disperse dyes like this compound. These protocols are synthesized from standard practices for analyzing azo dyes.[5][7][8]

4.1 Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability and degradation profile by measuring mass loss versus temperature.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound powder into an inert TGA pan (e.g., alumina (B75360) or platinum).[5]

-

Instrument Setup:

-

Place the sample pan securely in the TGA furnace.

-

Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

-

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a linear heating rate of 10 °C/min.[5][7]

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature) and its first derivative (DTG curve) to determine the onset decomposition temperature, peak decomposition temperatures, and mass loss at each stage.

4.2 Differential Scanning Calorimetry (DSC)

This protocol describes the procedure for identifying thermal transitions (e.g., melting, crystallization) and measuring the associated heat flow.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

-

Temperature Program: To erase the sample's thermal history, a heat-cool-heat cycle is often employed. A typical program would be:[5]

-

Heat from 30 °C to a temperature above the expected melting point (e.g., 280 °C) at 10 °C/min.

-

Cool from 280 °C back to 30 °C at 10 °C/min.

-

Heat from 30 °C to a higher temperature (e.g., 400 °C) at 10 °C/min to observe decomposition events.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).

Workflow for Thermal Analysis

The logical workflow for a comprehensive thermal analysis of a disperse dye is illustrated in the diagram below. This process ensures a systematic approach from sample handling to final data interpretation.

Caption: General workflow for the thermal analysis of disperse dyes.

Conclusion

This compound, as a single azo dye, is designed for high-temperature applications in the textile industry. Its thermal stability is sufficient for standard dyeing and heat-setting processes. However, at temperatures exceeding approximately 250-280 °C, it is expected to undergo significant thermal degradation. The primary degradation mechanism is the cleavage of the azo bond, leading to the formation of aromatic fragments. The detailed experimental protocols for TGA and DSC provided in this guide offer a standardized framework for researchers to precisely quantify the thermal properties of this compound and similar dyestuffs. For a definitive identification of degradation products, further analysis using coupled techniques such as TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be required.[7]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. benchchem.com [benchchem.com]

- 3. Methods for Testing The Quality of Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 4. Disperse Blue 85|lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Toxicological Profile of Disperse Blue 85 and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the monoazo dye, Disperse Blue 85, and its predicted metabolites. Due to a lack of publicly available toxicological data for this compound, this guide employs a predictive approach based on the known manufacturing process of the dye and the well-established metabolic pathways of azo dyes. The toxicological characteristics of the predicted metabolites are summarized based on available data and read-across from structurally similar compounds.

Executive Summary

This compound is a single azo dye for which specific toxicological data is scarce. However, its manufacturing process, involving the coupling of diazotized 2,4-Dinitro-6-chloroaniline and N-hydroxyethyl-1-naphthylamine, allows for the prediction of its primary metabolites upon reductive cleavage of the azo bond. These metabolites are 2,4-Dinitro-6-chloroaniline and 1-amino-N-(2-hydroxyethyl)naphthalene . This guide focuses on the toxicological profiles of these predicted metabolites to infer the potential hazards associated with this compound exposure. Available data suggests that the metabolites of this compound may pose risks of toxicity, including oral toxicity and potential genotoxicity.

Chemical and Physical Properties

| Property | This compound |

| C.I. Name | This compound |

| C.I. Number | 11370 |

| CAS Number | 12222-83-2 |

| Molecular Formula | C₁₈H₁₄ClN₅O₅ |

| Molecular Weight | 415.79 g/mol |

| Chemical Class | Monoazo |

| Solubility | Insoluble in water |

| Appearance | Dark blue powder |

Metabolic Activation

Azo dyes like this compound are known to undergo metabolic activation, primarily through the reductive cleavage of the azo bond (-N=N-). This process is predominantly carried out by azoreductase enzymes produced by intestinal microbiota, and to a lesser extent, by hepatic enzymes. This cleavage results in the formation of aromatic amines, which are often more toxic than the parent dye.

Metabolic pathway of this compound.

Toxicological Profile of Metabolites

The toxicological assessment of this compound is largely inferred from the profiles of its predicted metabolites.

2,4-Dinitro-6-chloroaniline

This dinitrochloroaniline derivative is predicted to be one of the primary metabolites. While specific cytotoxicity and genotoxicity data are limited, hazard classifications from various sources indicate significant toxicity.

Quantitative Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 750 mg/kg |

Hazard Classification

-

Acute Toxicity: Fatal if swallowed, fatal in contact with skin, fatal if inhaled.[1]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2]

-

Aquatic Hazard: Toxic to aquatic life with long lasting effects.[1]

1-amino-N-(2-hydroxyethyl)naphthalene

Qualitative Toxicological Assessment (Read-across from 1-Naphthylamine (B1663977) and related compounds)

-

Carcinogenicity: 1-Naphthylamine is considered a carcinogen. The N-hydroxyethyl substitution may modulate its carcinogenic potential, but the inherent risk associated with the naphthylamine structure remains a significant concern.

-

Genotoxicity: N-hydroxylated derivatives of naphthylamines have been shown to be mutagenic.

-

Cytotoxicity: Various α-naphthylamine derivatives have demonstrated cytotoxic activities against human cancer cell lines.[3]

Experimental Protocols

Detailed methodologies for key toxicological assays relevant to the assessment of this compound and its metabolites are provided below. These are generalized protocols based on standard guidelines (e.g., OECD) and common laboratory practices.

In Vitro Cytotoxicity: MTT Assay

This assay assesses cell metabolic activity as an indicator of cell viability.

MTT assay workflow.

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2, HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Expose cells to various concentrations of the test compound (this compound or its metabolites) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Mutagenicity: Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the potential of a substance to induce gene mutations in bacteria.

Ames test workflow.

Protocol:

-

Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537, TA1538) with and without metabolic activation (S9 fraction from rat liver).

-

Exposure: Mix the test compound at various concentrations with the bacterial culture and S9 mix (or buffer) in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

This assay detects DNA strand breaks in individual cells.

Comet assay workflow.

Protocol:

-

Cell Treatment: Expose cells to the test compound for a defined period.

-

Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones.

-

DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Signaling Pathways

The specific signaling pathways affected by this compound and its metabolites have not been elucidated. However, the genotoxicity associated with aromatic amines often involves the formation of DNA adducts, which can trigger DNA damage response pathways. These pathways can lead to cell cycle arrest, apoptosis, or, if the damage is not properly repaired, mutagenesis and carcinogenesis. Key proteins involved in these pathways include p53, ATM, and ATR.

Conclusion

While direct toxicological data for this compound is not available, a predictive toxicological profile can be constructed based on its chemical structure and expected metabolic products. The reductive cleavage of the azo bond is anticipated to yield 2,4-Dinitro-6-chloroaniline and 1-amino-N-(2-hydroxyethyl)naphthalene. The available data and hazard classifications for 2,4-Dinitro-6-chloroaniline indicate a high level of acute toxicity. Furthermore, the structural alerts for carcinogenicity associated with the 1-naphthylamine moiety of the second metabolite raise significant concerns about the potential for long-term health effects.

Further empirical testing of this compound and its metabolites using the standardized protocols outlined in this guide is essential to definitively characterize its toxicological profile and to conduct a thorough risk assessment. Researchers and drug development professionals should handle this dye and its potential breakdown products with appropriate caution, assuming a hazard profile consistent with toxic and potentially carcinogenic aromatic amines.

References

Environmental Fate and Persistence of Disperse Blue 85: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the environmental fate and persistence of Disperse Blue 85. This document provides a general overview of the expected environmental behavior of disperse dyes, drawing on information for the class as a whole and related compounds. The absence of specific experimental data for this compound necessitates a qualitative discussion.

Introduction to this compound

This compound is a single azo class disperse dye with the molecular formula C18H14ClN5O5 and a molecular weight of 415.79.[1] It is characterized by its low water solubility and is primarily used for dyeing synthetic fibers like polyester.[1][2][3] Like many disperse dyes, its environmental fate is of concern due to potential persistence and ecotoxicity.[4][5] The discharge of textile effluents containing such dyes can lead to water contamination, affecting aquatic ecosystems.[5]

General Environmental Fate of Disperse Dyes

The environmental journey of disperse dyes is dictated by their chemical structure and the surrounding environmental conditions. Key processes governing their fate include biodegradation, hydrolysis, and photolysis.[4] Due to their low water solubility, disperse dyes tend to adsorb to sediments and suspended particles in aquatic environments, which can act as a long-term reservoir for these chemicals.[4]

Expected Environmental Persistence of this compound

While specific data for this compound is unavailable, the general characteristics of disperse dyes suggest a tendency for environmental persistence. Their complex aromatic structures and low water solubility make them less amenable to rapid degradation.[5]

Biodegradation

The azo bond present in this compound is a primary target for microbial degradation. Under anaerobic conditions, azo reductases can cleave this bond, leading to the formation of aromatic amines.[6] These breakdown products may be more mobile and potentially more toxic than the parent dye.[4] The overall rate of biodegradation is expected to be slow.

Hydrolysis

Hydrolysis is generally not a significant degradation pathway for disperse dyes under typical environmental pH conditions.[7][8] Their chemical structure is relatively stable to hydrolysis.

Photolysis

Photodegradation, or the breakdown of the dye by sunlight, can be a relevant environmental fate process.[4] However, the efficiency of this process is highly dependent on factors like water clarity and depth. Most dyes are designed to be lightfast, which inherently means they are resistant to photodegradation.[9] Studies on other disperse dyes have shown that degradation in natural sunlight can be significantly slower than under artificial light sources.[9]

Ecotoxicity

Disperse dyes as a class have been shown to be toxic to various aquatic organisms.[4][5] Even at low concentrations, they can impact the growth, reproduction, and behavior of fish and invertebrates.[4] Some disperse dyes or their degradation products may also have the potential to bioaccumulate in organisms.[4] Furthermore, the color imparted to water bodies by these dyes can reduce light penetration, inhibiting photosynthesis in aquatic plants.[4] this compound has been identified as a potential skin sensitizer (B1316253) in humans.[10]

Data Gaps and Future Research

The significant lack of publicly available data on the environmental fate and persistence of this compound highlights a critical area for future research. To conduct a thorough environmental risk assessment, studies are needed to determine its:

-

Biodegradation half-life in water, soil, and sediment under both aerobic and anaerobic conditions.

-

Rate of hydrolysis at different pH values.

-

Photodegradation quantum yield and half-life in aqueous environments.

-

Octanol-water partition coefficient (Kow) to assess its potential for bioaccumulation.

-

Acute and chronic toxicity to a range of aquatic and terrestrial organisms.

Conceptual Frameworks for Assessment

While specific data for this compound is lacking, the following diagrams illustrate the general logical and experimental workflows for assessing the environmental fate of a chemical like a disperse dye.

Caption: Conceptual workflow for the environmental fate assessment of a disperse dye.

Caption: General experimental workflow for assessing the biodegradability of a disperse dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse blue dye - Wikipedia [en.wikipedia.org]

- 3. Disperse dye - Wikipedia [en.wikipedia.org]

- 4. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 5. scialert.net [scialert.net]

- 6. mdpi.com [mdpi.com]

- 7. aatcc.org [aatcc.org]

- 8. scispace.com [scispace.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. DSpace [rivm.openrepository.com]

Ecotoxicity of Disperse Blue 85 in Aquatic Environments: A Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific literature and regulatory databases, specific quantitative ecotoxicity data (e.g., LC50, EC50, NOEC values) for Disperse Blue 85 (C.I. 11370; CAS 12222-82-2) in aquatic organisms was not found. The following guide provides a comprehensive overview of the ecotoxicity of disperse dyes as a class, with comparative data from other Disperse Blue dyes, and outlines standardized protocols for assessing the aquatic toxicity of this compound.

Introduction to Disperse Dyes and Environmental Concerns

Disperse dyes are a class of synthetic organic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester (B1180765) and acetate.[1] Their persistence and potential for bioaccumulation in aquatic ecosystems are of significant environmental concern.[2][3] Effluents from textile manufacturing and dyeing facilities are a primary route of entry for these dyes into aquatic environments.[3] The complex aromatic structure of many disperse dyes makes them resistant to biodegradation, and they can be toxic to aquatic life.[4]

Ecotoxicological Profile of Disperse Dyes

The ecotoxicity of disperse dyes is attributed to their chemical structure, which can interfere with biological processes in aquatic organisms.[5] Due to their low water solubility, they can persist in sediment and bioaccumulate in the tissues of aquatic organisms.[6] Some disperse dyes have been shown to be toxic to fish, invertebrates, and algae at low concentrations.[7][8]

Mechanisms of Toxicity

While specific mechanistic studies on this compound are not available, the toxicity of disperse dyes, in general, can be attributed to several factors:

-

Narcosis: The non-polar nature of many disperse dyes can lead to their accumulation in the lipid-rich tissues of aquatic organisms, causing non-specific toxicity (narcosis).

-

Reactive Oxygen Species (ROS) Formation: Some azo dyes can be metabolized to aromatic amines, which can induce oxidative stress through the generation of ROS. This can lead to cellular damage.

-

Endocrine Disruption: Certain disperse dyes have been identified as potential endocrine disruptors, interfering with the hormonal systems of aquatic organisms.[9]

Quantitative Ecotoxicity Data for Disperse Dyes

| Dye Name | Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Disperse Blue 3 | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 0.5 - 1.0 | [9] |

| Disperse Blue 79 | Daphnia magna (Water Flea) | EC50 | 48 h | 4.5 | [10] |

| Disperse Blue 79:1 | Daphnia magna (Water Flea) | EC50 | 24 h | 16 | [10] |

| Disperse Blue 79:1 | Oncorhynchus mykiss (Rainbow Trout) | NOEC | 122 days | ≥ 0.0048 | [9] |

| Disperse Blue 291 | Pimephales promelas (Fathead Minnow) | LC50 | 96 h | 0.0675 | [5][8] |

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes an effect (e.g., immobilization) in 50% of the test organisms. NOEC: The No-Observed-Effect-Concentration, the highest tested concentration at which no statistically significant adverse effect is observed.

Experimental Protocols for Aquatic Ecotoxicity Testing

The following are generalized experimental protocols based on OECD guidelines for assessing the aquatic toxicity of a disperse dye such as this compound.

Acute Toxicity Test with Daphnia magna (OECD 202)

This test assesses the acute immobilization of Daphnia magna after 48 hours of exposure to the test substance.

Methodology:

-

Test Organisms: Daphnia magna neonates (<24 hours old).

-

Test Substance Preparation: Due to the low water solubility of disperse dyes, a stock solution is typically prepared using a water-soluble organic solvent (e.g., acetone, dimethylformamide) at a concentration that is non-toxic to the test organisms. The stock solution is then serially diluted with the test medium to obtain the desired test concentrations. A control group with the solvent alone is also included.

-

Test Conditions:

-

Temperature: 20 ± 2 °C

-

Photoperiod: 16 hours light / 8 hours dark

-

Test vessels: Glass beakers

-

Test volume: 20 mL

-

Number of organisms per vessel: 5

-

Number of replicates per concentration: 4

-

-

Procedure:

-

Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Observations for immobilization (i.e., inability to swim) are made at 24 and 48 hours.

-

-

Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis or logistic regression.

Acute Toxicity Test with Fish (OECD 203)

This test determines the acute lethal toxicity of a substance to fish over a 96-hour exposure period.

Methodology:

-

Test Organism: A standard freshwater fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Substance Preparation: Similar to the Daphnia test, a stock solution is prepared and diluted to the final test concentrations.

-

Test Conditions:

-

Temperature: Maintained at a species-appropriate constant temperature (e.g., 15 ± 1 °C for rainbow trout).

-

Photoperiod: 16 hours light / 8 hours dark

-

Test vessels: Glass aquaria

-

Test volume: Sufficient to maintain loading rates and dissolved oxygen.

-

Number of organisms per vessel: 7-10

-

Number of replicates per concentration: 2

-

-

Procedure:

-

Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.

-

Mortality is recorded at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The 96-hour LC50 value and its 95% confidence limits are calculated.

Algal Growth Inhibition Test (OECD 201)

This test assesses the effect of a substance on the growth of a freshwater green alga.

Methodology:

-

Test Organism: A freshwater green alga, such as Pseudokirchneriella subcapitata.

-

Test Substance Preparation: The test substance is added to the algal growth medium.

-

Test Conditions:

-

Temperature: 21-24 °C

-

Illumination: Continuous, uniform cool-white fluorescent lighting.

-

Test vessels: Glass flasks.

-

Duration: 72 hours.

-

-

Procedure:

-

Exponentially growing algal cultures are exposed to a range of concentrations of the test substance.

-

Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

-

-

Data Analysis: The 72-hour EC50 value for growth rate inhibition is calculated.

Visualizations

The following diagrams illustrate a general workflow for ecotoxicity testing and a potential signaling pathway that could be affected by disperse dyes.

Caption: General workflow for aquatic ecotoxicity testing of disperse dyes.

Caption: Potential signaling pathways affected by disperse dye toxicity.

Conclusion

While specific quantitative ecotoxicity data for this compound is lacking in the public domain, the general characteristics of disperse dyes suggest a potential for adverse effects in aquatic environments. The provided comparative data for other Disperse Blue dyes highlights a range of toxicities to various aquatic organisms. To accurately assess the environmental risk of this compound, it is imperative that standardized ecotoxicity tests, such as those outlined in this guide, are conducted. The results of such studies would be crucial for informing risk assessments and developing appropriate management strategies for textile industry effluents containing this dye.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. Textile finishing dyes and their impact on aquatic environs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. benchchem.com [benchchem.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergi-fytronix.com [dergi-fytronix.com]

- 9. canada.ca [canada.ca]

- 10. Registration Dossier - ECHA [echa.europa.eu]

Health and Safety Considerations for Handling Disperse Blue Dyes: A Technical Guide

This guide is intended for researchers, scientists, and drug development professionals who may handle Disperse Blue dyes. It is essential to consult the specific Safety Data Sheet (SDS) for the exact product being used and to conduct a thorough risk assessment before commencing any work.

Executive Summary

Disperse Blue dyes are a class of synthetic colorants used in the textile industry. While specific data for Disperse Blue 85 is limited, information on related compounds such as Disperse Blue 1 suggests that this class of dyes should be handled with care. Key hazards include the potential for skin sensitization, serious eye damage, and possible carcinogenicity. This guide provides a summary of available toxicological data, recommended handling procedures, and emergency protocols.

Toxicological Data

The following tables summarize the available toxicological data for closely related Disperse Blue dyes. This information should be used as a reference to understand the potential hazards associated with this compound.

Table 1: Acute Toxicity Data for Related Disperse Blue Dyes

| Chemical Name | CAS Number | Route of Exposure | Species | Toxicity Value | Reference |

| C.I. Disperse Blue 1 | 2475-45-8 | Oral | Rat | LD50: >2000 mg/kg | [1] |

Table 2: Health Hazard Information for Related Disperse Blue Dyes

| Hazard | Description | Supporting Evidence |

| Skin Sensitization | May cause an allergic skin reaction. | Patch testing in humans has shown sensitization to Disperse Blue dyes.[2] |

| Serious Eye Damage/Irritation | May cause serious eye damage. | Data on related compounds indicates a risk of severe eye irritation. |

| Carcinogenicity | Suspected of causing cancer. | Some studies on related dyes have shown evidence of carcinogenicity in animal models.[1] |

| Methemoglobinemia | May cause methemoglobinemia, leading to cyanosis. | Inhalation or ingestion of related compounds can interfere with oxygen transport in the blood. |

| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust. | General hazard associated with fine powders. |

Table 3: Occupational Exposure Limits for Particulates

| Agency | Limit | Notes |

| OSHA (PEL) | 15 mg/m³ (Total Dust) | For Particulates Not Otherwise Regulated (PNOR). No specific PEL for Disperse Blue dyes. |

| OSHA (PEL) | 5 mg/m³ (Respirable Fraction) | For Particulates Not Otherwise Regulated (PNOR). No specific PEL for Disperse Blue dyes. |

| ACGIH (TLV) | No specific TLV established | For C.I. Disperse Blue 1. |

Experimental Protocols

Detailed experimental protocols for toxicological studies on Disperse Blue dyes are not extensively available in the public search results. However, based on the nature of the reported data, standard methodologies were likely employed. For instance, acute oral toxicity (LD50) is typically determined using a protocol similar to the OECD Test Guideline 420. Skin sensitization potential is often assessed using the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA). Carcinogenicity studies generally involve long-term feeding studies in rodents, following protocols like those established by the National Toxicology Program (NTP).

Signaling Pathways and Workflows

The following diagrams illustrate key logical relationships and workflows relevant to the safe handling of Disperse Blue dyes.

Caption: General workflow for risk assessment, safe handling, and exposure response for Disperse Blue dyes.

Health and Safety Recommendations

Given the potential hazards, the following precautions should be strictly followed when handling this compound and related dyes:

5.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Use local exhaust ventilation at the source of dust generation.

5.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved particulate respirator should be worn.

5.3. Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Minimize dust generation and accumulation.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

6.1. In Case of Skin Contact:

-

Immediately wash the affected area with soap and plenty of water.

-

Remove contaminated clothing and wash it before reuse.

-

Seek medical attention if irritation develops or persists.

6.2. In Case of Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

6.3. In Case of Inhalation:

-

Move the person to fresh air.

-

If breathing is difficult, give oxygen.

-

Seek medical attention.

6.4. In Case of Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Seek immediate medical attention.

Conclusion

While specific toxicological data for this compound is scarce, the information available for other Disperse Blue dyes highlights the need for stringent safety protocols. Researchers and professionals must treat this compound as potentially hazardous, with risks of skin sensitization, eye damage, and possible carcinogenicity. Adherence to the recommended engineering controls, personal protective equipment, and handling procedures is crucial to minimize exposure and ensure a safe working environment. In the event of any exposure, prompt and appropriate first aid and medical attention are essential.

References

An In-depth Technical Guide to the Dyeing Mechanism of C.I. Disperse Blue 85 on Polyester Fibers

Authored for Researchers and Scientists in Textile Chemistry and Material Science

This technical guide provides a comprehensive examination of the core mechanisms governing the application of C.I. Disperse Blue 85 to polyester (B1180765) fibers. It delves into the physicochemical interactions between the dye and the substrate, outlines the critical process parameters, and provides detailed experimental protocols for laboratory-scale application.

Introduction: The Challenge of Dyeing Polyester

Polyester, specifically polyethylene (B3416737) terephthalate (B1205515) (PET), is a synthetic polymer renowned for its durability and hydrophobicity.[1][2] Its chemical structure, characterized by long-chain esters and aromatic rings, results in a highly crystalline and compact morphology with no ionic sites for dye attachment.[3][4] This inherent hydrophobicity and lack of reactive groups make it impervious to conventional water-soluble dyes.

Disperse dyes, a class of non-ionic, sparingly water-soluble colorants, are uniquely suited for coloring such hydrophobic fibers.[5][6][7] The dyeing process is not a chemical reaction but a physical phenomenon, best described as a solid-solution mechanism where the dye transfers from an aqueous dispersion into the solid polymer.[8][9] C.I. This compound is a high-energy, monoazo disperse dye widely used for achieving deep navy shades on polyester with good fastness properties, particularly through high-temperature dyeing methods.[10]

Core Components of the Dyeing System

2.1 The Substrate: Polyester (Polyethylene Terephthalate) Fiber Polyester is a polymer formed from the polycondensation of terephthalic acid and ethylene (B1197577) glycol.[3][11] Its structure consists of rigid benzene (B151609) rings and flexible aliphatic chains, which allow for close packing and high crystallinity.[4][12] The key challenge in dyeing polyester is overcoming the strong intermolecular forces and the low "free volume" within the fiber matrix, which restricts the entry of dye molecules at low temperatures. The glass transition temperature (Tg) of polyester, approximately 80°C, is a critical threshold above which the polymer chains gain mobility, allowing the fiber structure to open and accept dye molecules.[13]

2.2 The Dye: C.I. This compound this compound is a synthetic organic dye belonging to the single azo class. Its non-ionic nature and low water solubility are fundamental to its ability to dye polyester.

| Property | Value | Reference |

| C.I. Name | This compound | [10] |

| C.I. Number | 11370 | [10] |

| CAS Number | 12222-83-2 | [10] |

| Chemical Class | Monoazo | [10] |

| Molecular Formula | C₁₈H₁₄ClN₅O₅ | [10] |

| Molecular Weight | 415.79 g/mol | [10] |

| Physical Form | Dark blue powder | [10] |

| Solubility | Insoluble in water | [10] |

The Dyeing Mechanism: A Step-by-Step Analysis

The dyeing of polyester with this compound is a multi-stage process governed by equilibrium and kinetics. The overall mechanism involves the transfer of individual dye molecules from a stable aqueous dispersion into the amorphous regions of the polyester fiber.[8]

-

Dispersion in the Dyebath : The dye, being insoluble, is milled into fine particles and introduced into the dyebath with the aid of dispersing agents. These agents (anionic surfactants) prevent the dye particles from aggregating and ensure a stable, uniform dispersion.[7][14]

-

Dissolution of Dye : A small fraction of the dye dissolves from the solid particles into the water, establishing a dynamic equilibrium between the dispersed and molecularly dissolved states. The concentration of dissolved dye is extremely low but is crucial for the dyeing process.[8]

-

Adsorption onto the Fiber Surface : Individual, dissolved dye molecules migrate from the bulk solution to the surface of the polyester fiber and are adsorbed.[8][9]

-

Diffusion into the Fiber : This is the slowest and therefore the rate-determining step of the entire process.[15] The adsorbed dye molecules diffuse from the surface into the non-crystalline, amorphous regions of the fiber. This process requires significant energy to overcome the fiber's compact structure.

Two primary methods are employed to facilitate this diffusion: High-Temperature Dyeing and Carrier Dyeing.

-

High-Temperature (HT) Dyeing : This is the most common and efficient method.[3][16] The process is carried out in pressurized vessels at temperatures between 120°C and 135°C.[17][18] The high thermal energy increases the vibration of the polymer chains, expanding the intermolecular voids (free volume) within the fiber. This "opens up" the structure, allowing the relatively large dye molecules to diffuse readily into the polymer matrix.[17][19]

-

Carrier Dyeing : This method allows for dyeing at atmospheric pressure, typically at the boil (95-100°C).[2] Carriers are organic compounds (e.g., o-phenylphenol, methylnaphthalene) that act as fiber-swelling agents or plasticizers.[20][21] They reduce the fiber's glass transition temperature (Tg), effectively opening the structure at a lower temperature to facilitate dye diffusion.[8][22] However, carriers are often toxic and can negatively impact the final fastness properties if not completely removed.[22][23]

Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, primarily Van der Waals forces and dipole-dipole interactions.[6]

Visualization of the Dyeing Process

The following diagrams illustrate the core dyeing mechanism and the workflows for the primary dyeing methods.

Caption: The core mechanism involves dye dissolution, adsorption onto the fiber surface, and diffusion into the fiber interior.

Caption: Workflow comparison of High-Temperature vs. Carrier-assisted dyeing methods for polyester.

Experimental Protocols

The following are standardized laboratory protocols for dyeing polyester fabric with this compound.

5.1 High-Temperature (HT) Exhaust Dyeing Protocol This is the preferred method for achieving deep shades with high fastness.[3]

-

Fabric Preparation : Scour the polyester fabric with a solution of 1-2 g/L non-ionic detergent at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly.[24]

-

Dye Bath Preparation :

-

Set up a high-temperature beaker dyeing machine.

-

Prepare a dye bath with a liquor-to-goods ratio of 10:1.[16]

-

Add 1 g/L of a dispersing agent.[16]

-

Separately, prepare a stock dispersion of this compound (e.g., 2% on weight of fiber) by pasting it with a small amount of dispersing agent and warm water. Add this to the dye bath.

-

-

Dyeing Cycle :

-

Introduce the prepared polyester fabric into the dye bath at 60°C.[16]

-

Seal the vessel and raise the temperature to 130°C at a controlled rate of 1.5°C per minute.[17][21]

-

Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[17][21]

-

Cool the dye bath down to 70°C at a rate of 2°C per minute.[24]

-

-

Rinsing : Drain the dye bath and rinse the fabric with hot water, then cold water.

5.2 Carrier Dyeing Protocol (Atmospheric Pressure)

-

Fabric Preparation : Scour the fabric as described in section 5.1.

-

Dye Bath Preparation :

-

Dyeing Cycle :

5.3 Mandatory After-Treatment: Reduction Clearing This step is critical for removing unfixed surface dye, thereby improving wet fastness properties.[23]

-

Prepare a fresh bath at 70-80°C.[24]

-

Add 2 g/L Sodium Hydroxide and 2 g/L Sodium Hydrosulfite.[24]

-

Treat the dyed fabric in this solution for 15-20 minutes.[24]

-

Rinse thoroughly with hot water, followed by a neutralization rinse with 0.5 g/L acetic acid, and a final cold rinse.

-

Dry the fabric.

Quantitative Data Summary

The efficiency and outcome of the dyeing process are dictated by several key parameters.

Table 2: Typical Process Parameters for Polyester Dyeing

| Parameter | High-Temperature (HT) Method | Carrier Dyeing Method |

|---|---|---|

| Dyeing Temperature | 120 - 135°C[17][18] | 95 - 100°C[20] |

| pH Level | 4.5 - 5.5 (Acidic)[17][19] | 4.5 - 5.5 (Acidic)[20] |

| Time at Temperature | 30 - 60 minutes[17] | 60 - 90 minutes[20] |

| Liquor Ratio | 1:10 - 1:15[16][17] | 1:15 - 1:20 |

| Heating Rate | 1 - 2°C / minute[16][17] | ~2°C / minute[20] |

| Carrier Concentration | Not Applicable | 2 - 5 g/L[16] |

Table 3: Representative Fastness Properties for Disperse Dyes on Polyester Fastness is rated on a scale of 1 (poor) to 5 (excellent), except for light fastness (1-8).

| Fastness Property | Typical Rating | ISO Test Method |

|---|---|---|

| Light Fastness | 5 | ISO 105-B02 |

| Washing Fastness (Color Change) | 4-5 | ISO 105-C06 |

| Washing Fastness (Staining) | 4-5 | ISO 105-C06 |

| Perspiration Fastness (Staining) | 5 | ISO 105-E04 |

| Rubbing Fastness (Dry) | 4-5 | - |

| Sublimation Fastness | Good | ISO 105-P01 |

Note: The specific fastness ratings for C.I. This compound are indicated as generally good, particularly for high-temperature applications.[10]

Conclusion

The successful dyeing of polyester fibers with C.I. This compound is a complex interplay of thermodynamics and kinetics. The mechanism hinges on the physical diffusion of non-ionic dye molecules into the amorphous regions of the hydrophobic polymer. This process is critically dependent on temperature, which provides the necessary energy to overcome the fiber's compact structure. High-temperature, high-pressure methods are the most effective, ensuring excellent dye penetration and fixation, leading to deep shades with high fastness. A thorough understanding of the roles of pH, dispersing agents, and the mandatory reduction clearing after-treatment is essential for achieving reproducible, high-quality results in a research or industrial setting.

References

- 1. sewport.com [sewport.com]

- 2. mdpi.com [mdpi.com]

- 3. The chemical structure of polyester - Knowledge - Jiangyin Huacai Textile Co., Ltd [huacaifiber.com]

- 4. fiber.alfa-chemistry.com [fiber.alfa-chemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Disperse dye - Wikipedia [en.wikipedia.org]

- 7. Disperse dyes [m.chemicalbook.com]

- 8. textilelearner.net [textilelearner.net]

- 9. upcommons.upc.edu [upcommons.upc.edu]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. Polyester Types, Chemical Structure & Environmental Impact | Study.com [study.com]

- 12. Polyesters [essentialchemicalindustry.org]

- 13. upcommons.upc.edu [upcommons.upc.edu]

- 14. medcraveonline.com [medcraveonline.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. autumnchem.com [autumnchem.com]

- 18. US4985044A - Multi-component mixtures of blue disperse azo dyes for the dyeing of synthetic fibers - Google Patents [patents.google.com]

- 19. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]

- 20. textilelearner.net [textilelearner.net]

- 21. How to dye and procedure of dyeing for textile: Carrier dyeing of polyester with disperse dyes [dyes4dyeing.blogspot.com]

- 22. Carrier dyeing: pros and cons [textiletoday.com.bd]

- 23. textilecoach.net [textilecoach.net]

- 24. benchchem.com [benchchem.com]

- 25. textilelearner.net [textilelearner.net]

The Evolution of Azo Disperse Dyes: A Technical Guide to Their History, Development, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, development, and fundamental principles of azo disperse dyes. From their inception in the early 20th century to their current status as the predominant class of dyes for hydrophobic synthetic fibers, this document details their chemical synthesis, application methodologies, performance characteristics, and environmental considerations.

A Historical Perspective: The Dawn of a New Era in Dyeing

The story of disperse dyes is intrinsically linked to the rise of synthetic fibers. While natural fibers like cotton and wool were readily colored with existing water-soluble dyes, the advent of cellulose (B213188) acetate (B1210297) in the 1920s posed a significant challenge due to its hydrophobic nature.[1] This necessitated the development of a new class of dyes that could penetrate and color these water-repellent materials.

A pivotal breakthrough occurred in 1922 when Green and Saunders developed "ionamines," a type of azo compound with a temporary solubilizing group that hydrolyzed in the dyebath, allowing the insoluble colorant to dye the cellulose acetate fibers.[1][2] This innovative concept was further refined in 1924 by Baddiley and Ellis, who introduced the use of sulpho ricinoleic acid (SRA) as a dispersing agent.[1][2] This allowed for the application of water-insoluble dyes as a fine aqueous dispersion, marking the true beginning of the disperse dye industry.[1][3]

For the subsequent two decades, these colorants were known as "acetate dyes."[1] With the emergence of new hydrophobic fibers like polyester (B1180765) and nylon in the 1950s, the utility of these dyes expanded significantly.[1] In 1953, they were officially renamed "Disperse Dyes" to more accurately reflect their application mechanism and broader versatility.[1][2] Today, azo dyes constitute the vast majority of disperse dyes, accounting for an estimated 60-85% of this class, and are indispensable for dyeing polyester, cellulose acetate, and nylon fibers.[1][4][5]

The Chemistry of Azo Disperse Dyes: Synthesis and Structure

Azo disperse dyes are non-ionic organic compounds characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore responsible for their color.[1] Their synthesis is a versatile and well-established two-step process:

-

Diazotization: An aromatic primary amine, known as the diazo component, is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[1][6]

-

Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[1][6] This electrophilic aromatic substitution reaction forms the stable azo dye.

The immense variety of colors and properties achievable with azo disperse dyes stems from the vast array of possible diazo and coupling components that can be utilized.

Quantitative Data on Azo Disperse Dye Performance

The performance of a dye is critical for its commercial viability. Key parameters include wash fastness, light fastness, and sublimation fastness, as well as the influence of application conditions like pH and temperature on color strength.

Fastness Properties of Azo Disperse Dyes on Polyester

The following table summarizes the fastness properties of a selection of azo disperse dyes on polyester fabric. The ratings are based on a scale of 1 to 5 (for wash and rubbing fastness) and 1 to 8 (for light fastness), where a higher number indicates better fastness.

| Dye Name | C.I. Name | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Sublimation Fastness (ISO 105-P01) |

| Dye 3a | - | 4-5 | 4 | 4-5 |

| Dye 3b | - | 4-5 | 3-4 | 4-5 |

| Azo Barbituric Dyes (1-15) | - | 4-5 | 4-6 | 4-5 (on cotton) |

| Azo Thiobarbituric Dyes (16-18) | - | 4-5 | 4-5 | 3-4 (on cotton) |

| Azo Dibenzyl Barbituric Dyes (19-23) | - | 4-5 | 4-5 | 3-4 (on cotton) |

Data compiled from multiple sources.[6][7]

Effect of Temperature and pH on Color Strength (K/S)

The color strength, often expressed as the K/S value, is a measure of the amount of dye absorbed by the fabric. Dyeing conditions such as temperature and pH play a crucial role in the efficiency of the dyeing process.

Effect of Temperature on K/S Values of Dyes 3a and 3b on Polyester (with 4% carrier)

| Dyeing Temperature (°C) | K/S Value (Dye 3a) | K/S Value (Dye 3b) |

| 70 | 2.60 | 2.13 |

| 90 | 8.90 | 5.15 |

| 100 | 12.21 | 8.97 |

Data extracted from[7].

Effect of pH on K/S Values of Various Azo Disperse Dyes on Polyester (at 130°C)

| Dye | Optimal pH for Highest K/S |

| Dye 4d, 5a-d | 3 |

| Dye 4b, 4e, 5e | 5 |

| Dye 4a, 4c | 7 |

Data extracted from[8]. Generally, a slightly acidic pH of 4.5-5.5 is used for dyeing polyester with disperse dyes to minimize dye hydrolysis.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of azo disperse dyes.

Synthesis of a Representative Azo Disperse Dye: C.I. Disperse Red 1

Manufacturing Method: Diazotization of 4-Nitrobenzenamine followed by coupling with N-ethyl-N-hydroxyethylaniline.[9]

Detailed Protocol:

-

Step 1: Diazotization of 4-Nitroaniline (B120555)

-

In a suitable reaction vessel, dissolve 4-nitroaniline in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the mixture, maintaining the temperature below 5 °C.

-

Continue stirring for 30 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt of 4-nitroaniline.

-

-

Step 2: Coupling Reaction

-

In a separate vessel, dissolve N-ethyl-N-hydroxyethylaniline in an appropriate solvent (e.g., a mixture of water and a small amount of acid).

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature at 0-5 °C and adjust the pH to the optimal range for coupling (typically slightly acidic to neutral) by adding a buffer solution like sodium acetate.

-

Continue stirring the reaction mixture for several hours until the coupling is complete, which is indicated by the formation of a colored precipitate.

-

-

Step 3: Isolation and Purification

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.

-

Dry the purified C.I. Disperse Red 1 in an oven at a suitable temperature.

-

Wash Fastness Testing of Dyed Textiles (ISO 105-C06)

This protocol outlines the procedure for determining the resistance of the color of textiles to domestic and commercial laundering.[1][10][11]

-

Apparatus and Materials:

-

Launder-Ometer or a similar washing fastness tester.

-

Stainless steel balls (6 mm diameter).

-

Multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate).

-

ECE 'B' phosphate (B84403) reference detergent.

-

Sodium perborate (B1237305) tetrahydrate.

-

Grey scale for assessing change in color and staining.

-

Spectrophotometer for color measurement (optional).

-

-

Procedure:

-

Specimen Preparation: Cut a 100 mm x 40 mm specimen of the dyed fabric. Sew it together with a same-sized piece of multifibre adjacent fabric along one of the shorter edges.[11]

-

Solution Preparation: Prepare the washing solution by dissolving 4 g/L of ECE detergent and 1 g/L of sodium perborate in deionized water.[11]

-

Washing:

-